Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s unique structure, featuring a cyclopropane ring and a boronate ester, allows it to participate in diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boron-containing reagents. One common method is the borylation of cyclopropane carboxylates using tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield hydrocarbons or alcohols.
Substitution: The boronate ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction produces hydrocarbons or alcohols .
Scientific Research Applications
Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate exerts its effects involves the interaction of the boronate ester with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of complex molecular structures .
Comparison with Similar Compounds
Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate can be compared with other boron-containing compounds, such as:
- Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate
- Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of a cyclopropane ring and a boronate ester, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H23BO4 |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H23BO4/c1-7-16-10(15)9-8-13(9,6)14-17-11(2,3)12(4,5)18-14/h9H,7-8H2,1-6H3 |
InChI Key |
DLAHXUXFJXXZRV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2C(=O)OCC)C |
Origin of Product |
United States |
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